molecular formula C4H6N2O2 B1283271 5-Ethyl-1,3,4-oxadiazol-2-OL CAS No. 37463-36-8

5-Ethyl-1,3,4-oxadiazol-2-OL

Cat. No. B1283271
CAS RN: 37463-36-8
M. Wt: 114.1 g/mol
InChI Key: FOOOCOAXYKESPO-UHFFFAOYSA-N
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Description

“5-Ethyl-1,3,4-oxadiazol-2-OL” is a chemical compound with the molecular formula C4H6N2O2 . It is a part of the 1,3,4-oxadiazole family, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom . These compounds have been demonstrated to be biologically active units in a number of compounds .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .


Molecular Structure Analysis

The molecular structure of “5-Ethyl-1,3,4-oxadiazol-2-OL” is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . The exact mass of the compound is 114.042927438 g/mol and its monoisotopic mass is also 114.042927438 g/mol .

Safety And Hazards

While the specific safety and hazards of “5-Ethyl-1,3,4-oxadiazol-2-OL” are not well-documented, it is known that these compounds can be highly cytotoxic to normal human cells . Therefore, caution should be exercised when handling these compounds.

Future Directions

The future directions for the research and development of “5-Ethyl-1,3,4-oxadiazol-2-OL” and its derivatives could involve further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, new methods of synthesizing complex structures containing oxadiazole rings could be sought .

properties

IUPAC Name

5-ethyl-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-2-3-5-6-4(7)8-3/h2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOOCOAXYKESPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00559442
Record name 5-Ethyl-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-1,3,4-oxadiazol-2-OL

CAS RN

37463-36-8
Record name 5-Ethyl-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00559442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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